molecular formula C15H25NO4 B1414278 Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate CAS No. 2093293-75-3

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate

Cat. No.: B1414278
CAS No.: 2093293-75-3
M. Wt: 283.36 g/mol
InChI Key: OWZQQJJSDCHVBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate is a chemical compound with the molecular formula C15H25NO4. It is a derivative of cyclohexylidene acetic acid and contains a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate typically involves the following steps:

    Formation of the Cyclohexylidene Intermediate: The starting material, cyclohexanone, undergoes a condensation reaction with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the cyclohexylidene intermediate.

    Introduction of the Boc Protecting Group: The intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to introduce the Boc protecting group.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc group is removed using trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.

Major Products

    Hydrolysis: Produces (4-tert-Butoxycarbonylamino-cyclohexylidene)-acetic acid.

    Reduction: Produces (4-tert-Butoxycarbonylamino-cyclohexylidene)-ethanol.

    Substitution: Produces (4-amino-cyclohexylidene)-acetic acid ethyl ester.

Scientific Research Applications

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate involves its interaction with specific molecular targets. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical transformations without degradation. The ester group facilitates its incorporation into larger molecular structures, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but contains a piperidine ring instead of a cyclohexylidene ring.

    1-Boc-4-bromopiperidine: Contains a bromine atom and a piperidine ring.

    N-Boc-hydroxylamine: Contains a hydroxylamine group instead of an ester group.

Uniqueness

Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate is unique due to its cyclohexylidene ring structure and the presence of both Boc and ester functional groups. This combination provides versatility in chemical reactions and makes it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexylidene]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h10,12H,5-9H2,1-4H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZQQJJSDCHVBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC(CC1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate
Reactant of Route 6
Ethyl 2-[4-(N-BOC-amino)cyclohexylidene]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.